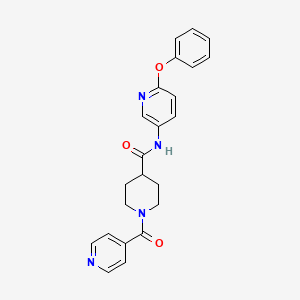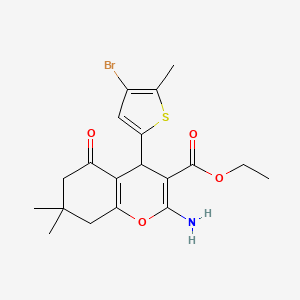
3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Diethylamine and formaldehyde.
Conditions: The reaction is typically conducted in a solvent like ethanol, with the addition of a base such as sodium hydroxide to facilitate the formation of the diethylaminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the diethylaminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Carbazole Core
Reagents: 9-methylcarbazole, formaldehyde, and diethylamine.
Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
化学反応の分析
Types of Reactions
3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-4-one derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds.
科学的研究の応用
3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, modulating their activity. The carbazole core may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
9-Methylcarbazole: A precursor in the synthesis of the target compound.
3-(Dimethylaminomethyl)-9-methylcarbazole: A structurally similar compound with a dimethylaminomethyl group instead of a diethylaminomethyl group.
4-Hydroxycarbazole: Another carbazole derivative with different functional groups.
Uniqueness
3-(Diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(diethylaminomethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.ClH/c1-4-20(5-2)12-13-10-11-16-17(18(13)21)14-8-6-7-9-15(14)19(16)3;/h6-9,13H,4-5,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSNIOTTPMSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCC2=C(C1=O)C3=CC=CC=C3N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(4-{(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![N'-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5212153.png)
![4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine](/img/structure/B5212158.png)


![4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE](/img/structure/B5212181.png)
![(1R,3R,5R,7R)-N,N'-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine](/img/structure/B5212189.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)
